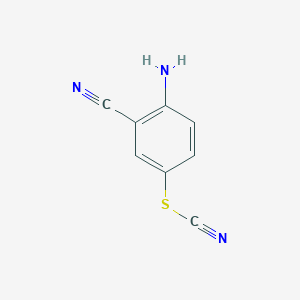
3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde is an organic compound that features a benzaldehyde core substituted with bromine, tert-butylsulfanyl, and iodine groups
Métodos De Preparación
The synthesis of 3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the benzaldehyde ring.
Thioether Formation: Substitution of a hydrogen atom with a tert-butylsulfanyl group.
Iodination: Introduction of an iodine atom to the benzaldehyde ring.
These reactions are carried out under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
Aplicaciones Científicas De Investigación
3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like bromine and iodine can influence the reactivity of the aldehyde group, making it more susceptible to nucleophilic attack. The tert-butylsulfanyl group can also affect the compound’s solubility and stability .
Comparación Con Compuestos Similares
3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde can be compared with other similar compounds, such as:
3-Bromo-2-tert-butylsulfanyl-benzaldehyde: Lacks the iodine substitution.
2-tert-butylsulfanyl-4-iodo-benzaldehyde: Lacks the bromine substitution.
3-Bromo-4-iodo-benzaldehyde: Lacks the tert-butylsulfanyl group.
The presence of all three substituents (bromine, tert-butylsulfanyl, and iodine) in this compound makes it unique and potentially more versatile in its applications .
Propiedades
Fórmula molecular |
C11H12BrIOS |
|---|---|
Peso molecular |
399.09 g/mol |
Nombre IUPAC |
3-bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde |
InChI |
InChI=1S/C11H12BrIOS/c1-11(2,3)15-10-7(6-14)4-5-8(13)9(10)12/h4-6H,1-3H3 |
Clave InChI |
JQZPVKAGGAJACE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=C(C=CC(=C1Br)I)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B8562237.png)




![2-[4-(2-Methylpropanoyl)phenoxy]ethyl acetate](/img/structure/B8562283.png)
![3(2H)-Benzofuranone, 2-[(4-chlorophenyl)methylene]-6-methoxy-](/img/structure/B8562286.png)


![Benzo[4,5]imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B8562301.png)
![tert-Butyl ((1R,2S)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-yl)carbamate](/img/structure/B8562306.png)
![5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR](/img/structure/B8562319.png)
